Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide
Overview
Description
Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C13H26F6N2O4S2 and a molar mass of 452.48 g/mol. This compound is known for its excellent ionic conductivity and stability, making it a valuable component in various scientific and industrial applications.
Scientific Research Applications
High Conductivity Molten Salts
Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide has been explored for its potential in creating high conductivity molten salts. Research demonstrates its effectiveness in producing salts with reduced melting points, some of which are molten at room temperature. This feature is particularly relevant for applications as ionic liquids, with certain salts exhibiting excellent glass-forming properties and high room temperature conductivity (McFarlane et al., 2000).
Electrochemistry and Electrode Kinetics
Studies on the reduction of oxygen in various ionic liquids, including this compound, reveal valuable insights into their electrode kinetics and mechanisms. The research employed various models to simulate and deduce parameters such as heterogeneous rate constants and electrode potential, highlighting the compound's potential in electrochemical applications (Rogers et al., 2009).
Molecular Ordering and Surface Studies
High-resolution Rutherford backscattering spectroscopy has been used to study the surface structure of this compound. This research provides direct evidence of molecular ordering at the surface, indicating its significant potential in surface science and nanotechnology applications (Nakajima et al., 2008).
Thermodynamic and Transport Properties
Comprehensive studies combining experimental and molecular dynamics have investigated the thermodynamic and transport properties of this compound. These studies provide valuable data on properties like self-diffusivities and activation energies, crucial for applications in areas such as materials science and engineering (Cadena et al., 2006).
Ionic Liquid Electrolytes in Lithium Batteries
This compound has been studied in the context of lithium batteries, specifically focusing on ionic liquid electrolytes. The research showcases its suitability and improved stability as an electrolyte in advanced lithium batteries, indicating its significant role in the development of more efficient and stable energy storage technologies (Fernicola et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide, also known as TBATs, is a type of ionic liquid commonly used in organic synthesis . The primary targets of this compound are the reactants in various organic reactions, where it acts as a phase transfer catalyst .
Mode of Action
TBATs can act as a phase transfer catalyst in different organic phases, catalyzing organic reactions such as nucleophilic reactions, oxidation reactions, and reduction reactions . As a catalyst, it accelerates the reaction rate by providing an alternative reaction pathway with a lower activation energy, thereby increasing the efficiency of the reaction.
Biochemical Pathways
The specific biochemical pathways affected by TBATs depend on the type of organic reaction it is catalyzing. For instance, in nucleophilic reactions, it may facilitate the transfer of a nucleophile from one phase to another, enabling the nucleophile to react with an electrophile that is in a different phase .
Pharmacokinetics
Like other ionic liquids, it is known to have good solubility in common organic solvents, including ethanol, acetonitrile, and dimethylformamide , which could potentially influence its absorption and distribution if it were to be used in a biological context.
Result of Action
The result of TBATs’ action is the facilitation of organic reactions, leading to increased reaction rates and efficiencies . This can result in higher yields of the desired products in organic synthesis.
Action Environment
The action of TBATs can be influenced by various environmental factors. For instance, its solubility and catalytic activity can be affected by the type of solvent used . Additionally, its stability under common experimental conditions allows it to be stored for long periods without decomposition , which can influence its efficacy and stability in different environments.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in polar aprotic solvents.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;triethyl(pentyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N.C2F6NO4S2/c1-5-9-10-11-12(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-11H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYCOCULEAWWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693697 | |
Record name | N,N,N-Triethylpentan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906478-91-9 | |
Record name | 1-Pentanaminium, N,N,N-triethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906478-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N-Triethylpentan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amyltriethylammonium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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